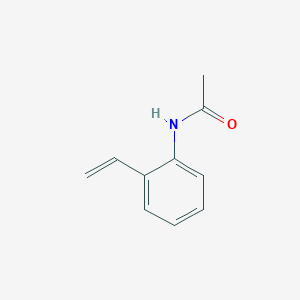![molecular formula C9H10F3N B8512448 (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE](/img/structure/B8512448.png)
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is a chiral compound characterized by the presence of a difluoromethyl group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing commercially available reagents and catalysts to ensure high yield and purity. The process is designed to be scalable and cost-effective, often employing continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted ethanamines .
Aplicaciones Científicas De Investigación
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-difluoromethyl amides: These compounds share the difluoromethyl group but differ in their amide functional group.
Difluoromethylated heterocycles: These compounds contain difluoromethyl groups attached to heterocyclic structures.
Uniqueness
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10F3N |
|---|---|
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3/t5-/m0/s1 |
Clave InChI |
KJTZUOPRFPEYPX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)C(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-5-(4-methoxy-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8512385.png)
![5-(Bromomethyl)-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzoxazole](/img/structure/B8512393.png)






![1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide](/img/structure/B8512460.png)



![4-(Aminocarbonyl)-2-chloro-3-[(1-cyclopropylethyl)amino]benzoic acid](/img/structure/B8512485.png)
